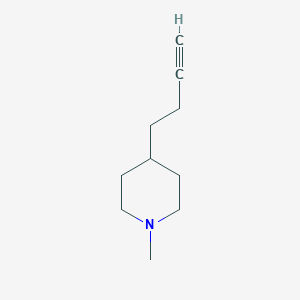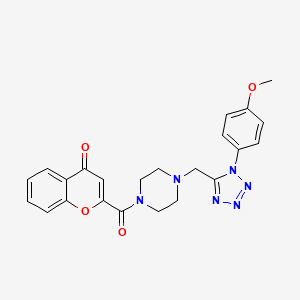
2-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you mentioned is a complex organic molecule that contains several functional groups. It has a chromen-4-one group, which is a type of oxygen-containing heterocycle that’s often seen in various natural products. It also contains a piperazine ring, which is a common feature in many pharmaceuticals, and a tetrazole group, which can act as a bioisostere for the carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the positions of these groups relative to each other .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors like its polarity, solubility, melting point, and boiling point would all be influenced by the functional groups present and their arrangement .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
The compound 2-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one is part of a broader class of chemicals involved in various synthetic and biological studies. One related study focused on the synthesis of novel piperazine derivatives of flavone, which demonstrated potent anti-inflammatory and antimicrobial activities. These compounds, including derivatives like 6-methoxy-2-(piperazin-1-yl)-4H-chromen-4-one, were screened for their inhibitory effects on pro-inflammatory cytokines (TNF-α and IL-6) and showed significant antimicrobial activity, highlighting their potential in therapeutic applications (Hatnapure et al., 2012).
Antimicrobial Activities
Research on 1,2,4-Triazole derivatives, which share a structural resemblance with the compound , revealed their antimicrobial properties. The study involved the synthesis of compounds from various ester ethoxycarbonylhydrazones with primary amines, resulting in derivatives that exhibited good to moderate activities against tested microorganisms. This indicates the potential of such compounds, including 2-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one, in developing new antimicrobial agents (Bektaş et al., 2007).
Molecular Docking and Cytotoxic Activities
Another study synthesized pyrimidine-piperazine-chromene and quinoline conjugates, evaluating them against human breast cancer cell lines and kidney cells for cytotoxic activities. Compounds within this research demonstrated significant anti-proliferative activities, comparable or superior to curcumin. Molecular docking analyses with active compounds against Bcl-2 protein revealed good binding affinities, suggesting that structural analogs of 2-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one could have potential as anti-cancer agents (Parveen et al., 2017).
Mecanismo De Acción
The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended to be a pharmaceutical, it could act by interacting with biological receptors or enzymes. The piperazine ring, for instance, is present in many drugs and can have various effects depending on its substitutions .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazine-1-carbonyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O4/c1-32-17-8-6-16(7-9-17)29-22(24-25-26-29)15-27-10-12-28(13-11-27)23(31)21-14-19(30)18-4-2-3-5-20(18)33-21/h2-9,14H,10-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJAOFCWYGWUPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=CC(=O)C5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2943879.png)
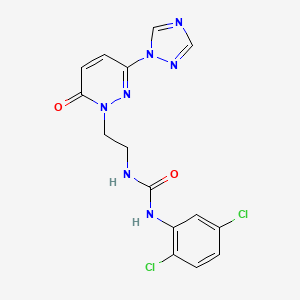
![(5-bromofuran-2-yl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2943881.png)

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]acetamide](/img/structure/B2943884.png)
![Ethyl 4-(2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2943885.png)

![1-[3-(5-Methyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2943888.png)
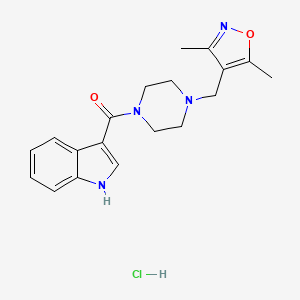
![1-(Chloromethyl)-3-(2,3,4-trifluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2943892.png)
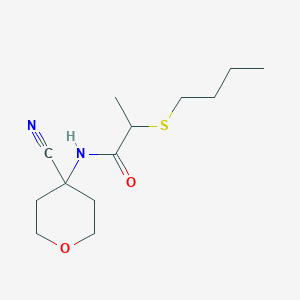
![{4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-yl}methanesulfonyl chloride](/img/structure/B2943895.png)
![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(tetrahydrofuran-2-yl)methanone](/img/structure/B2943899.png)
